molecular formula C7H8ClF3O2 B13169081 3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one

3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one

Cat. No.: B13169081
M. Wt: 216.58 g/mol
InChI Key: JBUFTCBEJWTMRK-PLNGDYQASA-N
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Description

3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one is a chemical compound with the molecular formula C7H8ClF3O2 and a molecular weight of 216.59 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a chloro group, and a propoxy group attached to a butenone backbone.

Preparation Methods

The synthesis of 3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one involves several steps. One common method includes the reaction of 3-chloro-1,1,1-trifluoropropane with propyl alcohol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

3-Chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one can be compared with similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8ClF3O2

Molecular Weight

216.58 g/mol

IUPAC Name

(Z)-3-chloro-1,1,1-trifluoro-4-propoxybut-3-en-2-one

InChI

InChI=1S/C7H8ClF3O2/c1-2-3-13-4-5(8)6(12)7(9,10)11/h4H,2-3H2,1H3/b5-4-

InChI Key

JBUFTCBEJWTMRK-PLNGDYQASA-N

Isomeric SMILES

CCCO/C=C(/C(=O)C(F)(F)F)\Cl

Canonical SMILES

CCCOC=C(C(=O)C(F)(F)F)Cl

Origin of Product

United States

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